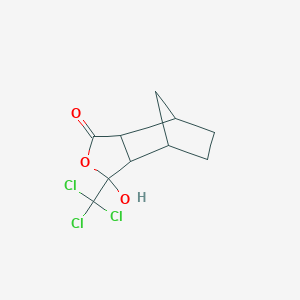
3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one is a complex organic compound with a unique structure This compound is characterized by the presence of a trichloromethyl group, a hydroxy group, and a hexahydro-4,7-methano-2-benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one typically involves multiple steps. One common method includes the reaction of a suitable precursor with trichloromethyl reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the trichloromethyl group may produce a methyl-substituted derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with effects on cellular processes.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in specific pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-(chloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one
- 3-Hydroxy-3-(bromomethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one
- 3-Hydroxy-3-(iodomethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one
Uniqueness
The presence of the trichloromethyl group in 3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it unique and potentially more versatile in various applications.
Properties
CAS No. |
13135-95-0 |
|---|---|
Molecular Formula |
C10H11Cl3O3 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
5-hydroxy-5-(trichloromethyl)-4-oxatricyclo[5.2.1.02,6]decan-3-one |
InChI |
InChI=1S/C10H11Cl3O3/c11-10(12,13)9(15)7-5-2-1-4(3-5)6(7)8(14)16-9/h4-7,15H,1-3H2 |
InChI Key |
MTRSSLCEOAVATA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(OC3=O)(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


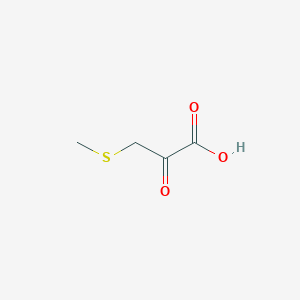
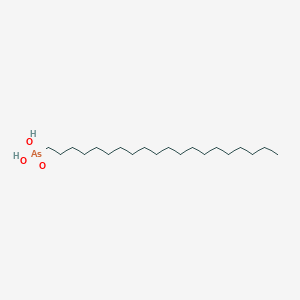

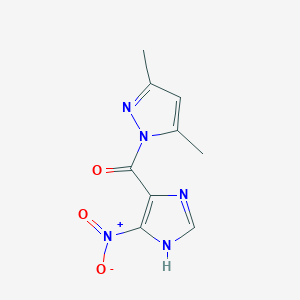
![4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14712174.png)
![5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14712178.png)
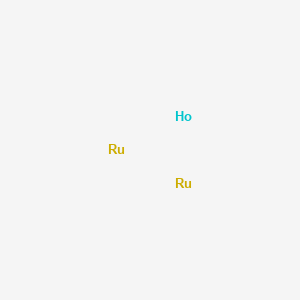


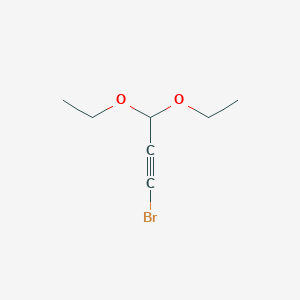
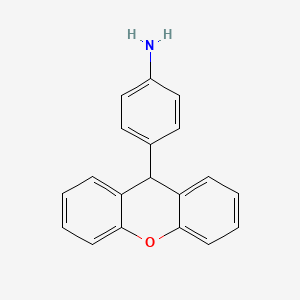
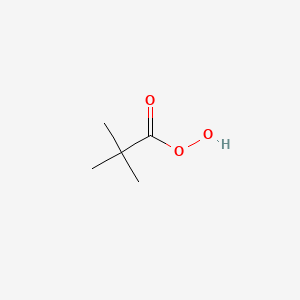
![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)
![(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14712216.png)
